molecular formula C23H17NO2S B291083 N-(9H-fluoren-2-yl)naphthalene-2-sulfonamide

N-(9H-fluoren-2-yl)naphthalene-2-sulfonamide

Cat. No.: B291083
M. Wt: 371.5 g/mol
InChI Key: KUZRYVQGPWKXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorene moiety attached to a naphthalenesulfonamide group

Properties

Molecular Formula

C23H17NO2S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C23H17NO2S/c25-27(26,21-11-9-16-5-1-2-6-17(16)15-21)24-20-10-12-23-19(14-20)13-18-7-3-4-8-22(18)23/h1-12,14-15,24H,13H2

InChI Key

KUZRYVQGPWKXPD-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)naphthalene-2-sulfonamide typically involves the reaction of 9H-fluoren-2-amine with 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(9H-fluoren-2-yl)naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)naphthalene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorene moiety can participate in π-π interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-2-yl)acetamide
  • N-(9H-fluoren-2-yl)benzamide
  • N-(9H-fluoren-2-yl)-3-(2-furyl)acrylamide

Uniqueness

N-(9H-fluoren-2-yl)naphthalene-2-sulfonamide is unique due to the presence of both fluorene and naphthalenesulfonamide moieties, which confer distinct electronic and steric properties. This combination can enhance its reactivity and binding interactions, making it a valuable compound for various applications in research and industry.

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